![molecular formula C26H38O4 B14309541 3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid CAS No. 113823-43-1](/img/structure/B14309541.png)
3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a prop-2-enoic acid moiety, and a tetradecyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a phenylprop-2-enoic acid derivative with a tetradecyloxy-substituted ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the prop-2-enoic acid moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and covalent modifications with target molecules. These interactions can result in changes in enzyme activity, gene expression, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[3-Oxo-3-(dodecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid
- 3-{4-[3-Oxo-3-(hexadecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid
- 3-{4-[3-Oxo-3-(octadecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid
Uniqueness
3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid is unique due to its specific tetradecyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
113823-43-1 |
|---|---|
Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-[4-(3-oxo-3-tetradecoxyprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-30-26(29)21-19-24-16-14-23(15-17-24)18-20-25(27)28/h14-21H,2-13,22H2,1H3,(H,27,28) |
InChI Key |
COTYMWYXBFYORB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

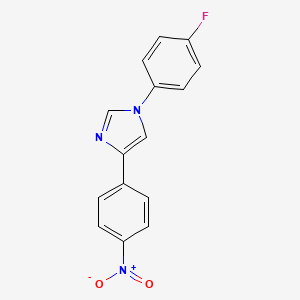
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
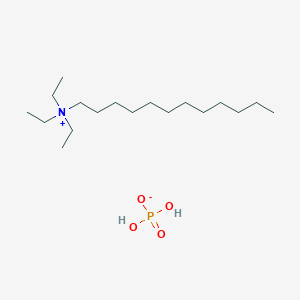
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
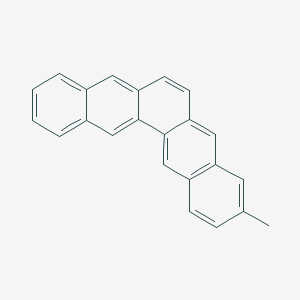
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

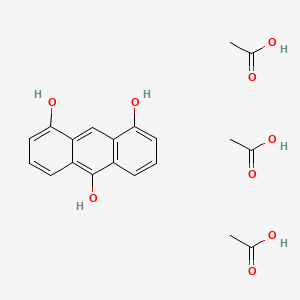
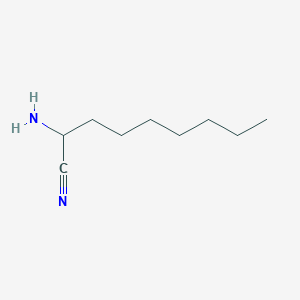
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
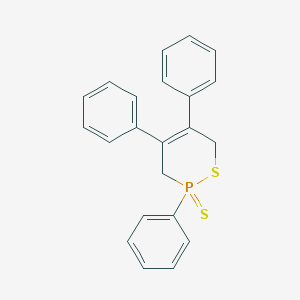
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
